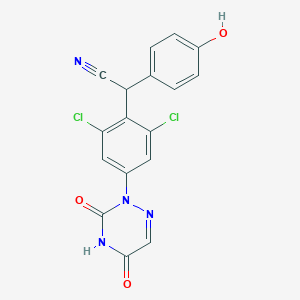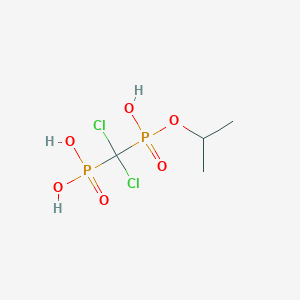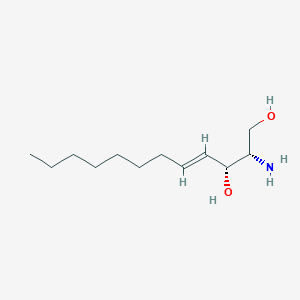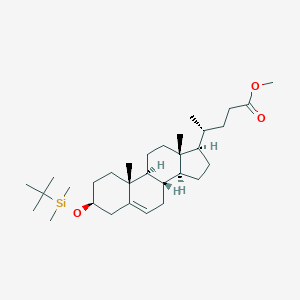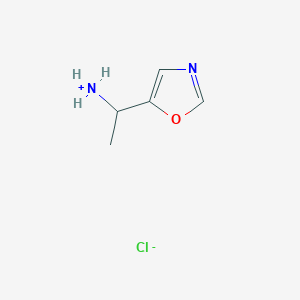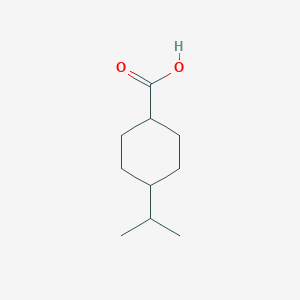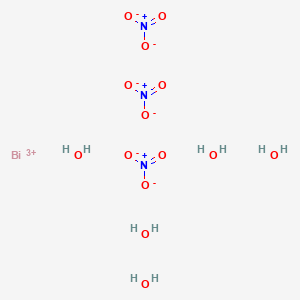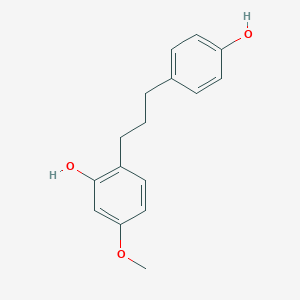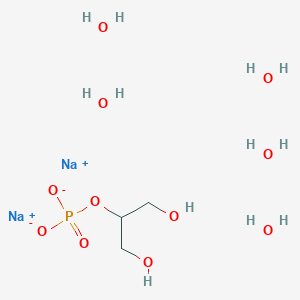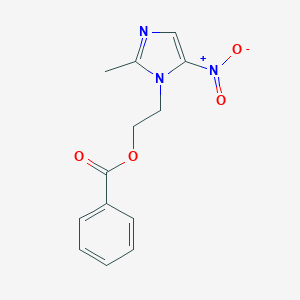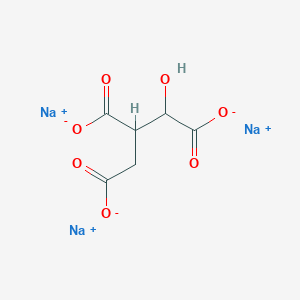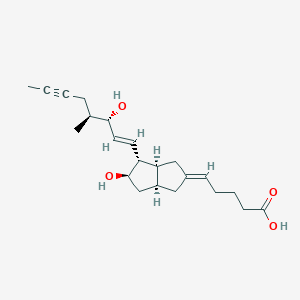
Iloprost S-isomer
Overview
Description
Iloprost is a second generation structural analog of prostacyclin (PGI2) with about ten-fold greater potency than the first generation stable analogs, typified by carbaprostacyclin. Iloprost binds with equal affinity to the recombinant human IP and EP1 receptors with a Ki value of 11 nM. Most preparations of iloprost contain 16(S) and 16(R) stereoisomers. 16(S)-Iloprost potently inhibits platelet aggregation with an IC50 value of 3.5 nM.
Mechanism of Action
Target of Action
Iloprost is an analog of prostacyclin (PGI2; epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium . The primary target of Iloprost is the prostacyclin receptor, which is involved in vasodilation and inhibition of platelet aggregation . The S-isomer of Iloprost is reported to exhibit a higher potency in dilating blood vessels compared to the R-isomer .
Mode of Action
Iloprost works by binding to and activating the prostacyclin receptor, leading to vasodilation and inhibition of platelet aggregation . This interaction results in the opening (dilatation) of the blood vessels, allowing the blood to flow through them .
Biochemical Pathways
Iloprost affects several biochemical pathways. It inhibits the activation of p38 mitogen-activated protein kinase (MAPK), the nuclear factor (NF)-κB pathway, and Rho signaling . These pathways are involved in inflammation and vascular function, and their inhibition leads to a decrease in pulmonary vascular resistance and pulmonary artery pressure .
Pharmacokinetics
The pharmacokinetics of Iloprost involve rapid entry into the systemic circulation, peaking immediately after termination of the inhalation maneuver . The serum levels of inhaled Iloprost decline much more rapidly than the pharmacodynamic effects in the pulmonary vasculature . Iloprost is approximately 60% protein-bound, mainly to albumin . It is metabolized via β-oxidation to inactive tetranor-iloprost .
Result of Action
The result of Iloprost’s action is a substantial decrease in pulmonary vascular resistance and pulmonary artery pressure . It also leads to a marked increase in cardiac output and mixed venous and arterial oxygen saturation . These effects contribute to the improvement of exercise tolerance, symptoms, and lack of deterioration in patients with pulmonary arterial hypertension (PAH) .
Action Environment
The action of Iloprost can be influenced by environmental factors such as altitude. For instance, its effectiveness in reducing the risk of digit amputations due to severe frostbite was established in young, healthy adults who suffered frostbite at high altitudes . This suggests that the efficacy and stability of Iloprost can be affected by environmental conditions.
Biochemical Analysis
Biochemical Properties
Iloprost S-isomer mimics the pharmacodynamic properties of prostacyclin, namely: inhibition of platelet aggregation, vasodilation, and cytoprotection . It interacts with various enzymes and proteins, including the prostacyclin receptor, to stimulate vasodilation . The nature of these interactions involves the binding of Iloprost to these receptors, leading to their activation and subsequent physiological responses .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the expression of snail and vimentin, markers of epithelial to mesenchymal transition, in in vitro and in vivo models .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a prostacyclin mimetic that activates the prostacyclin receptor to stimulate vasodilation . It has little selectivity as it binds to and activates all four receptors for prostaglandin E2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to enhance exercise capacity, lower hemodynamic parameters, and improve long-term outcomes in animal models . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a murine model of previously established COPD, treatment with intranasal iloprost significantly reduced systemic inflammation and bronchial hyperresponsiveness .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized principally via β-oxidation of the carboxyl side chain . The main metabolite is tetranor-iloprost, which is found in the urine in free and conjugated form .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been fully elucidated. Following intravenous infusion, the apparent steady-state volume of distribution was 0.7 to 0.8 L/kg in healthy subjects .
Properties
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-ITQKTNNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225814 | |
| Record name | Iloprost S-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74843-14-4 | |
| Record name | Iloprost S-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iloprost S-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILOPROST S-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U5P0UB24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32026.png)
